molecular formula C18H15N B8493022 2-Methyl-3,6-diphenylpyridine CAS No. 53546-08-0

2-Methyl-3,6-diphenylpyridine

Cat. No. B8493022
CAS RN: 53546-08-0
M. Wt: 245.3 g/mol
InChI Key: IXIFCPNQNNSSLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3,6-diphenylpyridine is a useful research compound. Its molecular formula is C18H15N and its molecular weight is 245.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-3,6-diphenylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-3,6-diphenylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

53546-08-0

Product Name

2-Methyl-3,6-diphenylpyridine

Molecular Formula

C18H15N

Molecular Weight

245.3 g/mol

IUPAC Name

2-methyl-3,6-diphenylpyridine

InChI

InChI=1S/C18H15N/c1-14-17(15-8-4-2-5-9-15)12-13-18(19-14)16-10-6-3-7-11-16/h2-13H,1H3

InChI Key

IXIFCPNQNNSSLR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Phenylboronic acid (24.3 g, 199.25 mmol), 2,5-dibromo-6-methypyridine (10 g, 39.85 mmol), 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (654 mg, 1.5 mmol), and potassium phosphate tribasic (27.5 g, 119.5 mmol), 300 mL of toluene and 30 mL of water were placed in a 1 L round-bottom flask. Nitrogen was bubbled directly into the mixture for 30 min after which tris(dibenzylideneacetone)dipalladium(0) (364 mg, 0.398 mmol) was added. Nitrogen was bubbled for another 15 min then the reaction mixture was heated to reflux for 16 h under nitrogen. After the reaction was completed, the mixture was cooled and the organic layer was separated. The organic layer was washed with a saturated brine solution and dried over magnesium sulfate. The solution was filtered and the solvent removed under vacuum. The crude was purified by column chromatography using silica gel as the stationary phase and 10%-20% ethyl acetate in hexanes as the mobile phase. 9.0 g of desired product was obtained after purification (92.7% yield)
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
27.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
654 mg
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
364 mg
Type
catalyst
Reaction Step Two
Yield
92.7%

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